molecular formula C21H14ClN3O3 B11658896 2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline

2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline

Cat. No.: B11658896
M. Wt: 391.8 g/mol
InChI Key: DZZIQLYESOKUPY-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 4-chloro-3-methylphenoxy group and a 3-nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 4-chloro-3-methylphenoxy intermediate: The 4-chloro-3-methylphenol is reacted with a suitable halogenating agent to form the 4-chloro-3-methylphenoxy intermediate.

    Nitration: The intermediate is then subjected to nitration to introduce the nitro group at the desired position.

    Quinoxaline formation: The final step involves the condensation of the nitrophenyl intermediate with a suitable quinoxaline precursor under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Quinoxaline oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methylphenoxy)phenylacetic acid
  • 4-Chloro-3-methylphenoxybenzoic acid
  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

Uniqueness

2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and chloro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

2-[4-(4-chloro-3-methylphenoxy)-3-nitrophenyl]quinoxaline

InChI

InChI=1S/C21H14ClN3O3/c1-13-10-15(7-8-16(13)22)28-21-9-6-14(11-20(21)25(26)27)19-12-23-17-4-2-3-5-18(17)24-19/h2-12H,1H3

InChI Key

DZZIQLYESOKUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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